6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate
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Overview
Description
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate is a chemical compound with the molecular formula C13H18N2O4S. It is a white solid with a molecular weight of 312.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under acidic conditions. The tosylate group is then introduced through a reaction with tosyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2,6-Diaza-spiro[3.4]octan-5-one Tosylate: A closely related compound with a similar structure but lacking the methyl group.
6-Methyl-2,6-diaza-spiro[3.3]heptan-5-one Tosylate: Another structurally similar compound with a different ring size.
Uniqueness: 6-Methyl-2,6-diaza-spiro[3
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Properties
IUPAC Name |
4-methylbenzenesulfonic acid;6-methyl-2,6-diazaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C7H8O3S/c1-9-3-2-7(6(9)10)4-8-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYWAGZKXCWQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2(C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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